3-Methyl-4-(piperidin-4-yl)pyridine
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Overview
Description
3-Methyl-4-(piperidin-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperidin-4-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and piperidine derivatives.
Reaction Conditions: The key steps often involve cyclization and substitution reactions under controlled conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Catalysts: Catalysts such as Raney-Ni are employed to enhance reaction efficiency.
Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(piperidin-4-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Solvents: Solvents like dichloromethane and ethanol are frequently employed.
Major Products
The major products formed from these reactions include various substituted piperidines and pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)pyridine: Shares a similar structure but lacks the methyl group at the 3-position.
3-(Piperidin-4-ylmethoxy)pyridine: Contains an additional methoxy group.
Uniqueness
3-Methyl-4-(piperidin-4-yl)pyridine is unique due to the presence of both a methyl group and a piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 |
InChI Key |
DZTYDIQRLJTRCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCNCC2 |
Origin of Product |
United States |
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